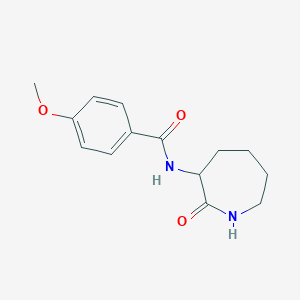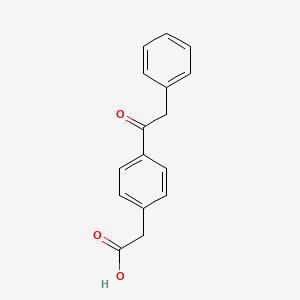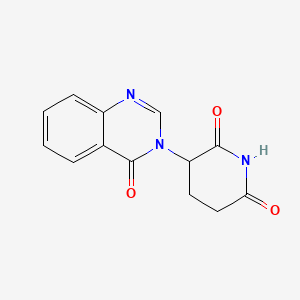
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and a carbamate group attached to the ethyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:
Nitration of Indole: The indole ring is nitrated at the 5-position using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The nitrated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.
Carbamate Formation: The final step involves the reaction of the alkylated indole with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl (2-(5-amino-1H-indol-3-yl)ethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
科学的研究の応用
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl (2-(1H-indol-3-yl)ethyl)carbamate: Lacks the nitro group, resulting in different biological activities.
Methyl (2-(5-methoxy-1H-indol-3-yl)ethyl)carbamate: Contains a methoxy group instead of a nitro group, leading to variations in chemical reactivity and biological effects.
Uniqueness
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
88369-05-5 |
|---|---|
分子式 |
C12H13N3O4 |
分子量 |
263.25 g/mol |
IUPAC名 |
methyl N-[2-(5-nitro-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-19-12(16)13-5-4-8-7-14-11-3-2-9(15(17)18)6-10(8)11/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) |
InChIキー |
JTMIUKFXLVHVJU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)

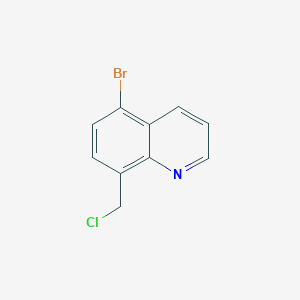

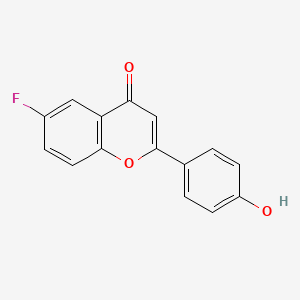
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)
